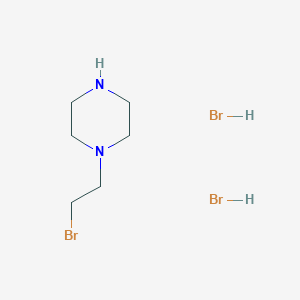

1-(2-Bromoethyl)piperazine dihydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Bromoethyl)piperazine dihydrobromide is a chemical compound with the molecular formula C6H15Br3N2 and a molecular weight of 354.91 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional group versatility. The compound is typically found as a white to off-white crystalline powder and is known for its stability under standard storage conditions .

Métodos De Preparación

The synthesis of 1-(2-Bromoethyl)piperazine dihydrobromide involves the reaction of piperazine with 2-bromoethanol in the presence of hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the dihydrobromide salt. The general reaction conditions include:

Reactants: Piperazine, 2-bromoethanol, hydrobromic acid

Solvent: Typically anhydrous ethanol or methanol

Temperature: Room temperature to slightly elevated temperatures (20-40°C)

Reaction Time: Several hours to ensure complete conversion.

Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities. The process may include additional purification steps such as recrystallization to achieve the desired purity levels .

Análisis De Reacciones Químicas

1-(2-Bromoethyl)piperazine dihydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted piperazine derivatives.

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding N-oxides.

Common reagents and conditions used in these reactions include:

Nucleophiles: Amines, thiols, alkoxides

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used, but typically include various substituted piperazine derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1-(2-Bromoethyl)piperazine dihydrobromide has been investigated for its potential pharmacological activities, particularly in the development of novel therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of piperazine derivatives, including this compound. Research indicates that modifications to the piperazine scaffold can enhance antibacterial efficacy against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The incorporation of halogen substituents, such as bromine, has been shown to improve the lipophilicity and membrane permeability of these compounds, facilitating their action against bacterial membranes .

Anticancer Research

Piperazine derivatives are being explored for their anticancer properties. The structural modifications of piperazine can lead to compounds with selective cytotoxicity against cancer cells while sparing normal cells. For instance, compounds derived from 1-(2-Bromoethyl)piperazine have shown promise in targeting specific cancer cell lines, although further research is needed to elucidate their mechanisms of action .

Neurological Applications

The piperazine scaffold is known for its role in developing antipsychotic and antidepressant medications. Compounds like this compound may serve as precursors or intermediates in synthesizing new drugs aimed at treating mood disorders or schizophrenia . Their ability to interact with neurotransmitter systems makes them valuable in neuropharmacology.

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture. Research into piperazine derivatives has revealed their effectiveness as agrochemicals, particularly in pest control and plant growth regulation. The structural diversity offered by piperazines allows for the design of compounds with specific modes of action against agricultural pests .

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that a series of piperazine derivatives, including those based on 1-(2-Bromoethyl)piperazine, exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .

- Cytotoxicity Testing : In vitro tests showed that modified piperazines could selectively induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells .

- Agricultural Trials : Field trials indicated that certain piperazine derivatives enhanced crop resistance to pests and diseases, suggesting a dual role as both growth promoters and protectants .

Mecanismo De Acción

The mechanism of action of 1-(2-Bromoethyl)piperazine dihydrobromide involves its reactivity as an alkylating agent. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

1-(2-Bromoethyl)piperazine dihydrobromide can be compared with other similar compounds such as:

- 1-(2-Chloroethyl)piperazine dihydrochloride

- 1-(2-Iodoethyl)piperazine dihydroiodide

- 1-(2-Fluoroethyl)piperazine dihydrofluoride

These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific reactivity profile and the types of reactions it can undergo .

Actividad Biológica

1-(2-Bromoethyl)piperazine dihydrobromide is a piperazine derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, has been investigated for its potential applications in medicinal chemistry, particularly in the development of antimicrobial agents and other therapeutic applications.

- Chemical Formula : C6H15Br3N2

- Molecular Weight : 292.01 g/mol

- CAS Number : 17352718

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine ring structure allows for modulation of receptor activity, which can lead to significant pharmacological effects.

Key Mechanisms:

- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, potentially through disruption of bacterial cell membranes and interference with metabolic processes.

- Cytotoxicity : Studies have indicated that piperazine derivatives can exhibit cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available research findings:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various piperazine derivatives, including this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics such as norfloxacin .

- Cytotoxicity Profile : Research focusing on the cytotoxic effects of piperazine derivatives demonstrated that this compound exhibited selective toxicity towards specific cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death. This mechanism is similar to that observed in other piperazine derivatives, highlighting a common pathway for antimicrobial action .

Propiedades

Número CAS |

89727-93-5 |

|---|---|

Fórmula molecular |

C6H14Br2N2 |

Peso molecular |

274.00 g/mol |

Nombre IUPAC |

1-(2-bromoethyl)piperazine;hydrobromide |

InChI |

InChI=1S/C6H13BrN2.BrH/c7-1-4-9-5-2-8-3-6-9;/h8H,1-6H2;1H |

Clave InChI |

ROFVGYAMRSGUSQ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CCBr.Br.Br |

SMILES canónico |

C1CN(CCN1)CCBr.Br |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.